molecular formula C9H18O4 B8738345 Ethyl 2-((5-hydroxypentyl)oxy)acetate CAS No. 106555-77-5

Ethyl 2-((5-hydroxypentyl)oxy)acetate

Cat. No.: B8738345
CAS No.: 106555-77-5
M. Wt: 190.24 g/mol
InChI Key: QUTYILATCYAWNL-UHFFFAOYSA-N
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Description

Ethyl 2-((5-hydroxypentyl)oxy)acetate is an organic compound with the molecular formula C9H18O4 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of an ethyl ester group and a hydroxyl group attached to a pentyl chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-hydroxypentyl)oxy)acetate typically involves the reaction of ethyl bromoacetate with 5-hydroxypentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 5-hydroxypentanol attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-hydroxypentyl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((5-hydroxypentyl)oxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Utilized in the study of biochemical pathways involving ester and hydroxyl group transformations.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-hydroxypentyl)oxy)acetate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can participate in further biochemical reactions .

Comparison with Similar Compounds

Ethyl 2-((5-hydroxypentyl)oxy)acetate can be compared with similar compounds such as:

  • Ethyl 2-((4-hydroxybutyl)oxy)acetate
  • Ethyl 2-((6-hydroxyhexyl)oxy)acetate
  • Ethyl 2-((5-hydroxy-2-methylpentyl)oxy)acetate

These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional functional groups. The unique combination of the ethyl ester and hydroxyl groups in this compound makes it particularly useful in specific synthetic and research applications .

Properties

CAS No.

106555-77-5

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 2-(5-hydroxypentoxy)acetate

InChI

InChI=1S/C9H18O4/c1-2-13-9(11)8-12-7-5-3-4-6-10/h10H,2-8H2,1H3

InChI Key

QUTYILATCYAWNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

58 g (0.21 mol) of benzyl 5-ethoxycarbonylmethoxypentyl ether am dissolved in 580 ml of tetrahydrofuran and the solution is hydrogenate under normal pressure at room temperature by addition of 5.8 g of 10% Pd/C as catalyst. Upon cessation of hydrogenation, the catalyst is removed by filtration and the filtrate is concentrated by evaporation. Distillation of the residue gives 5-ethoxycarbonylmethoxypentanol as a colourless liquid of b.p. 107°-111° C./2.10-2 torr.
Name
benzyl 5-ethoxycarbonylmethoxypentyl ether
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
580 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 g
Type
catalyst
Reaction Step Two

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